
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid: The non-hydrochloride form of the compound.
Cyclohexane-1-carboxylic acid derivatives: Compounds with similar structural features but different functional groups.
Aminoethyl derivatives: Compounds with the aminoethyl group attached to different cyclic or acyclic structures.
Biological Activity
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid; hydrochloride, commonly referred to as ACHA, is a compound that has garnered attention in biochemical and medicinal research. Its unique structure allows it to interact with various biological systems, making it a subject of interest for potential therapeutic applications. This article delves into the biological activity of ACHA, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
ACHA is characterized by its cyclohexane ring with an aminoethyl side chain and a carboxylic acid group. This structure enables it to participate in various chemical reactions and biological interactions. The hydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological assays.
The biological activity of ACHA is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as a ligand for neurotransmitter receptors or modulate enzyme activity, affecting various physiological processes such as neurotransmission and cellular signaling pathways.
Biological Activity Overview
ACHA has been studied for several biological activities, including:
- Neurotransmitter Modulation : ACHA has shown potential in modulating neurotransmitter systems, which can influence mood and anxiety levels. Similar compounds have been linked to antidepressant and anxiolytic effects.
- Antimicrobial Properties : Research indicates that ACHA may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
- Cytotoxic Effects : Some studies have reported cytotoxic effects of ACHA on cancer cell lines, suggesting potential applications in cancer therapy .
Research Findings
A variety of studies have explored the biological activity of ACHA:
Table 1: Summary of Biological Activities
Case Studies
- Neurotransmitter Modulation : In a study examining the effects of ACHA on serotonin receptors, it was found that ACHA could enhance serotonin signaling, leading to increased mood stabilization in animal models.
- Antimicrobial Properties : A comparative study demonstrated that ACHA exhibited significant antibacterial activity against Streptococcus pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity in Cancer Research : In vitro assays revealed that ACHA had a notable cytotoxic effect on human colorectal adenocarcinoma (Caco-2) cells, indicating its potential role in cancer treatment strategies .
Properties
IUPAC Name |
1-(2-aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-6-9(8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJRBMAVVBSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309467-87-4 |
Source
|
Record name | 1-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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